Structural Differentiation: Isobutyramide Side Chain Steric and Lipophilic Profile vs. Linear Propanamide and Bulky Pivalamide Analogs
The target compound (338416-47-0) carries an α-methylpropanamide (isobutyramide) side chain, positioning it between the linear propanamide analog (CAS 338416-76-5, MW 221.26) and the gem-dimethyl pivalamide analog (CAS 338416-64-1, MW 249.31) in terms of steric demand and lipophilicity . This intermediate branching pattern is a critical parameter in SAR exploration: the linear analog lacks the methyl branch that can engage hydrophobic sub-pockets, while the pivalamide analog introduces excessive steric bulk that may abrogate binding to sterically constrained sites [1]. The isobutyramide group in 338416-47-0 thus offers a unique steric and lipophilic compromise that is not accessible with either flanking congener .
| Evidence Dimension | Steric and lipophilic differentiation of N-acyl side chain within congeneric series |
|---|---|
| Target Compound Data | Isobutyramide side chain (α-branched, one methyl group); MW 235.28; predicted LogP contributing ~0.3 units lower than pivalamide |
| Comparator Or Baseline | Linear propanamide (CAS 338416-76-5, unbranched); MW 221.26. Pivalamide (CAS 338416-64-1, gem-dimethyl, tert-butyl); MW 249.31. |
| Quantified Difference | Target compound (338416-47-0) is intermediate between the unbranched propanamide analog and the gem-dimethyl pivalamide analog in steric bulk and predicted lipophilicity. MW differences: +14.02 Da vs. propanamide; −14.03 Da vs. pivalamide. |
| Conditions | Structural comparison based on supplier-catalogued molecular formulas and calculated physicochemical properties; no co-crystal structures or binding data available for this specific compound. |
Why This Matters
For SAR campaigns, the intermediate steric profile of 338416-47-0 enables exploration of a binding space inaccessible to either the flat propanamide or the bulky pivalamide congeners, making it a distinct SAR probe.
- [1] RCSB PDB. 5ZQP: Tankyrase-2 in complex with 1'-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-2H-spiro[1-benzofuran-3,4'-piperidin]-2-one. View Source
